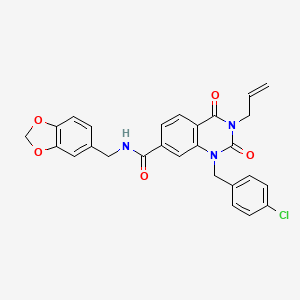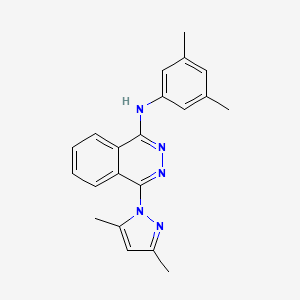![molecular formula C21H17N3O2 B11429591 N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11429591.png)
N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with an imidazo[1,2-a]pyridine core, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multiple steps, including the formation of the benzodioxole ring and the imidazo[1,2-a]pyridine core. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, a 5-bromo-benzodioxole can be coupled with an appropriate heteroaryl halide using palladium chloride, xantphos, and cesium carbonate in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at 40°C.
Reduction: Lithium aluminum hydride in tetrahydrofuran at room temperature.
Substitution: Sodium hydroxide in dimethylformamide at 70–75°C.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
N-(1,3-Benzodioxol-5-yl)-5-(1,1’-biphenyl)-4-ylthieno(2,3-d)pyrimidin-4-amine: Another compound featuring the benzodioxole moiety.
Uniqueness
N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine stands out due to its combination of the benzodioxole and imidazo[1,2-a]pyridine structures, which confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17N3O2/c1-14-9-10-24-19(11-14)23-20(15-5-3-2-4-6-15)21(24)22-16-7-8-17-18(12-16)26-13-25-17/h2-12,22H,13H2,1H3 |
InChI Key |
ODBHVJFEEMXWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11429516.png)
![N-(2-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B11429524.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429529.png)

![2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11429535.png)
![8-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429541.png)

![N-ethyl-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11429560.png)
![6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11429562.png)
![N-{[4-Butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11429576.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11429584.png)
![Methyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11429588.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11429599.png)
